molecular formula C12H12BrClN2O3 B5869002 N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide

N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide

Cat. No.: B5869002
M. Wt: 347.59 g/mol
InChI Key: JAISHORQCRIIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is a synthetic organic compound with the molecular formula C12H12BrClN2O3. It is characterized by the presence of a bromo and chloro-substituted phenoxy group, an acetyl group, and a cyclopropanecarbohydrazide moiety.

Properties

IUPAC Name

N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrClN2O3/c13-9-5-8(14)3-4-10(9)19-6-11(17)15-16-12(18)7-1-2-7/h3-5,7H,1-2,6H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAISHORQCRIIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted phenoxy derivatives.

    Hydrolysis Products: Carboxylic acids and amines.

    Oxidation Products: Oxidized hydrazides or carboxylic acids.

    Reduction Products: Reduced hydrazides or amines

Scientific Research Applications

N’-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenoxyacetyl group may interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is unique due to its specific combination of a cyclopropane ring and a phenoxyacetyl group, which imparts distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.